molecular formula C11H9N3O2 B1291523 4-(2-Aminopyrimidin-4-yl)benzoic acid CAS No. 216959-98-7

4-(2-Aminopyrimidin-4-yl)benzoic acid

Cat. No. B1291523
M. Wt: 215.21 g/mol
InChI Key: STTNRXJTCMXMSX-UHFFFAOYSA-N
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Description

The compound "4-(2-Aminopyrimidin-4-yl)benzoic acid" is a derivative of benzoic acid and 2-aminopyrimidine, which are both well-known in the field of supramolecular chemistry for their ability to form hydrogen bonds and engage in π-stacking interactions. These interactions are crucial for the formation of various molecular complexes and co-crystals, which have applications in materials science, particularly in the development of organic nonlinear optical materials .

Synthesis Analysis

The synthesis of related compounds often involves the non-covalent assembly of substituted 2-aminopyrimidines with benzoic acid derivatives. For instance, the formation of ionic and molecular complexes in the crystalline solid phase has been reported, where the nature of the supramolecular architecture varies with the substituents on the 2-aminopyrimidine ring . Additionally, the Kabachnik–Fields reaction has been employed to synthesize α-aminophosphonates from pyrimidine aldehydes, showcasing the versatility of pyrimidine derivatives in multi-component synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as single-crystal X-ray diffraction, which reveals the hydrogen-bonding motifs and the role of substituent groups in co-crystal formation . The crystal structures often feature hydrogen-bonded units and layers, which are crucial for the stability and properties of the material . The molecular geometries have also been optimized using computational methods like density functional theory, providing insights into the electronic structure and potential reactivity .

Chemical Reactions Analysis

The chemical behavior of 2-aminopyrimidine derivatives in reactions is influenced by their ability to form hydrogen bonds and engage in tautomerism. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which can be characterized by spectroscopic techniques . The formation of co-crystals and salts through non-covalent interactions, such as hydrogen bonding, is a common reaction pathway for these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives are closely related to their molecular and crystal structures. The presence of hydrogen bonding and π-stacking interactions significantly influences their thermal stability and spectroscopic characteristics . The nonlinear optical properties of these materials are of particular interest, with studies showing that co-crystals of 2-aminopyrimidine with carboxylic acids exhibit significant second-order hyperpolarizability, making them potential candidates for optical applications .

Scientific Research Applications

Application 1: Protein Kinase Inhibition

  • Summary of Application: The compound (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, which is structurally related to 4-(2-Aminopyrimidin-4-yl)benzoic acid, has been synthesized and evaluated for its ability to inhibit protein kinases .
  • Methods of Application: The compound was synthesized from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .
  • Results or Outcomes: The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Application 2: Design of Biologically Active Compounds

  • Summary of Application: 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally related to 4-(2-Aminopyrimidin-4-yl)benzoic acid, have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
  • Methods of Application: The design of biologically active compounds based on isocytosine 1 and its derivatives developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
  • Results or Outcomes: The review compiles literature data on the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives over the past 20 years .

Application 3: Metal-Organic Frameworks

  • Summary of Application: A structurally related compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal (II)-complexes .
  • Methods of Application: The complexes were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
  • Results or Outcomes: The results of this research could contribute to the development of new MOFs with potential applications in gas storage, catalysis, and drug delivery .

Application 4: Synthesis of Derivatives

  • Summary of Application: A structurally related compound, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, has been synthesized and its derivatives have been studied .
  • Methods of Application: The compound was synthesized from the corresponding ketone precursor .
  • Results or Outcomes: The results of this research could contribute to the development of new organic compounds with potential applications in various fields .

Application 5: Design of Biologically Active Compounds

  • Summary of Application: 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally related to 4-(2-Aminopyrimidin-4-yl)benzoic acid, have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .
  • Methods of Application: The design of biologically active compounds based on isocytosine 1 and its derivatives developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
  • Results or Outcomes: The review compiles literature data on the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives over the past 20 years .

Application 6: Metal-Organic Frameworks

  • Summary of Application: A structurally related compound, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal (II)-complexes .
  • Methods of Application: The complexes were synthesized hydrothermally and structurally characterized by single-crystal X-ray diffraction .
  • Results or Outcomes: The results of this research could contribute to the development of new MOFs with potential applications in gas storage, catalysis, and drug delivery .

Safety And Hazards

The safety and hazards associated with aminopyrimidinyl benzoic acids can depend on the specific compound. Some compounds in this class may be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

The future directions for research on aminopyrimidinyl benzoic acids could include further exploration of their biological activities and potential therapeutic applications. This could involve the synthesis of new derivatives and testing their activity in various biological systems .

properties

IUPAC Name

4-(2-aminopyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNRXJTCMXMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627085
Record name 4-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminopyrimidin-4-yl)benzoic acid

CAS RN

216959-98-7
Record name 4-(2-Amino-4-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216959-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminopyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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